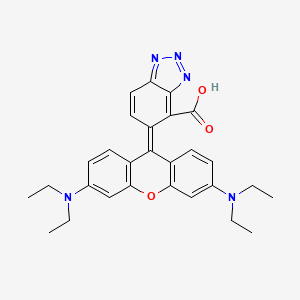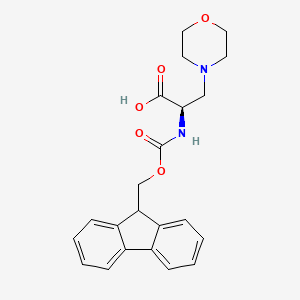amino}propanoic acid CAS No. 2108754-69-2](/img/structure/B6309203.png)
3-{[(t-Butoxy)carbonyl](cyclooctyl)amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{(t-Butoxy)carbonylamino}propanoic acid” is a chemical compound with the molecular formula C16H29NO4 . It is a derivative of β-Alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of “3-{(t-Butoxy)carbonylamino}propanoic acid” likely involves the use of the Boc group as a protecting group for the amine. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis
The molecular structure of “3-{(t-Butoxy)carbonylamino}propanoic acid” consists of a propanoic acid backbone with a cyclooctylamino group protected by a Boc group . The Boc group consists of a carbonyl group bonded to an oxygen atom, which is in turn bonded to a tert-butyl group .Chemical Reactions Analysis
The chemical reactions involving “3-{(t-Butoxy)carbonylamino}propanoic acid” would likely involve the addition or removal of the Boc protecting group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Aplicaciones Científicas De Investigación
3-COPA has been used in a variety of scientific research applications, including as a reagent for peptide synthesis, as an inhibitor of enzymes, and as a substrate for organic synthesis. In particular, 3-COPA has been used in studies of peptide synthesis, enzyme inhibition, and organic synthesis.
Mecanismo De Acción
3-COPA is a carboxylic acid and has been used in a variety of scientific research applications. It has been used as a reagent for peptide synthesis, as an inhibitor of enzymes, and as a substrate for organic synthesis. The mechanism of action of 3-COPA depends on its application. For example, when used as a reagent for peptide synthesis, 3-COPA acts as an acylating agent, which is used to attach amino acids to the peptide chain. When used as an inhibitor of enzymes, 3-COPA acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the enzyme from catalyzing the reaction. Finally, when used as a substrate for organic synthesis, 3-COPA acts as a nucleophile, reacting with electrophiles to form covalent bonds.
Biochemical and Physiological Effects
3-COPA has been used in a variety of scientific research applications, but its biochemical and physiological effects have not been extensively studied. However, it is known that 3-COPA can act as an inhibitor of enzymes, and it is possible that it may have other biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-COPA has several advantages for lab experiments, including its high purity, its low cost, and its easy availability. However, it also has several limitations, including its low solubility in water and its sensitivity to light and air.
Direcciones Futuras
There are several potential future directions for 3-COPA. For example, further research could be done to explore its biochemical and physiological effects. Additionally, 3-COPA could be used in the development of new synthetic methods for peptide synthesis, enzyme inhibition, and organic synthesis. Finally, 3-COPA could be used to develop new inhibitors of enzymes and new substrates for organic synthesis.
Métodos De Síntesis
3-COPA can be synthesized in a two-step procedure, beginning with the preparation of cyclooctyl amine, which is then reacted with t-butoxycarbonyl chloride in the presence of an acid catalyst. This reaction yields 3-COPA in high yields.
Propiedades
IUPAC Name |
3-[cyclooctyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-16(2,3)21-15(20)17(12-11-14(18)19)13-9-7-5-4-6-8-10-13/h13H,4-12H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBISCUQJSFYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











amino}propanoic acid](/img/structure/B6309201.png)
amino}propanoic acid](/img/structure/B6309206.png)
![3-{[(t-Butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid](/img/structure/B6309210.png)
![3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid](/img/structure/B6309213.png)